7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
7-Allyl-1,3-diazaspiro[45]decane-2,4-dione is a spirocyclic compound that features a unique structural motif This compound is characterized by a spiro linkage between a diazaspirodecane core and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an allyl-substituted amine, with a carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the allyl position.
Scientific Research Applications
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Lacks the allyl group, resulting in different reactivity and applications.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Features an ethyl group instead of an allyl group, leading to variations in chemical behavior.
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
The presence of the allyl group in 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione imparts unique reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
The compound 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione , also known by its CAS number 714-61-4, is a member of the diazaspiro series, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₂O₂ |
Molecular Weight | 208.257 g/mol |
LogP | 1.6409 |
Polar Surface Area (PSA) | 52.9 Ų |
Structure
The structure of this compound features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds within the diazaspiro class often exhibit significant interactions with biological targets such as enzymes and receptors. The specific mechanism of action for this compound has not been extensively documented; however, related compounds have shown promise in targeting oncogenic pathways.
Antitumor Activity
One notable study explored the antitumor effects of similar diazaspiro compounds on cancer cell lines. For instance, derivatives that share structural similarities with this compound demonstrated potent inhibition of the KRAS G12C mutation in non-small cell lung cancer models . This highlights the potential for therapeutic applications in oncology.
In Vivo Studies
In vivo studies using xenograft mouse models have shown that certain derivatives exhibit dose-dependent antitumor effects. For example, a related compound was reported to significantly reduce tumor size in treated mice compared to controls . Although specific data on this compound is limited, these findings suggest a promising avenue for further exploration.
Study on Structural Variants
A comparative analysis of various diazaspiro compounds revealed that modifications at specific positions significantly altered their biological activity. For example, compounds with different alkyl substitutions at the nitrogen atoms exhibited varied affinities for target proteins involved in cellular proliferation and apoptosis . This suggests that structural modifications can be exploited to enhance the efficacy of this compound.
Synthesis and Evaluation
Synthesis routes for diazaspiro compounds have been optimized to yield high-purity products suitable for biological evaluation. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . These advancements facilitate the exploration of biological activities through systematic evaluation of various derivatives.
Properties
CAS No. |
906456-07-3 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-4-8-5-3-6-11(7-8)9(14)12-10(15)13-11/h2,8H,1,3-7H2,(H2,12,13,14,15) |
InChI Key |
UMKOMKQKXDZYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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